1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone is a synthetic organic compound that features a chlorophenyl group and a pyrimidinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.
Introduction of the Pyrimidinyl Group: The intermediate is then reacted with 5-iodo-2,6-dimethyl-4-pyrimidinol under suitable conditions to introduce the pyrimidinyl group.
Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidinyl group to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and pyrimidinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(5-bromo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-2-[(5-fluoro-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN2O2/c1-8-13(16)14(18-9(2)17-8)20-7-12(19)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNLTUZUMIVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC(=O)C2=CC=C(C=C2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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